Cas no 39630-24-5 (2-(morpholine-4-carbonyl)aniline)

2-(morpholine-4-carbonyl)aniline 化学的及び物理的性質
名前と識別子
-
- (2-Aminophenyl)(morpholino)methanone
- [2-(Morpholin-4-ylcarbonyl)phenyl]amine
- 2-(4-Morpholinylcarbonyl)aniline
- (2-aminophenyl)-morpholin-4-ylmethanone
- 2-(4-morpholinylcarbonyl)aniline(SALTDATA: FREE)
- 2-(morpholine-4-carbonyl)aniline
- Oprea1_272505
- LFLIOZKEABTZIF-UHFFFAOYSA-N
- (2-Amino-phenyl)-morpholin-4-yl-methanone
- DA-18416
- F1723-0015
- PS-5521
- A873605
- 2-(morpholin-4-ylcarbonyl)aniline
- (2-Aminophenyl)(morpholino)methanone 39630-24-5
- EN300-29552
- Benzenamine, 2-(4-morpholinylcarbonyl)-
- 39630-24-5
- MFCD00034763
- Oprea1_305893
- DTXSID10352421
- Z56040713
- SCHEMBL11446442
- ALBB-012954
- (2-aminophenyl)(morpholin-4-yl)methanone
- 2-(4-Morpholinylcarbonyl)aniline, AldrichCPR
- STK507114
- 2-Aminophenyl-morpholin-4-yl methanone
- SDCCGMLS-0065664.P001
- AKOS000111605
- CHEMBL2263371
-
- MDL: MFCD00034763
- インチ: InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2
- InChIKey: LFLIOZKEABTZIF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(=O)N2CCOCC2)N
計算された属性
- せいみつぶんしりょう: 206.10600
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.6Ų
じっけんとくせい
- PSA: 55.56000
- LogP: 1.26030
2-(morpholine-4-carbonyl)aniline セキュリティ情報
2-(morpholine-4-carbonyl)aniline 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(morpholine-4-carbonyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29552-10.0g |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 95.0% | 10.0g |
$220.0 | 2025-03-19 | |
Key Organics Ltd | PS-5521-1G |
(2-Aminophenyl)(morpholin-4-yl)methanone |
39630-24-5 | >95% | 1g |
£108.00 | 2025-02-08 | |
OTAVAchemicals | 0117380110-1G |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 95% | 1G |
$100 | 2023-06-25 | |
Life Chemicals | F1723-0015-2μmol |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11776-1G |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 95% | 1g |
¥ 231.00 | 2023-04-13 | |
Fluorochem | 038418-10g |
2-Aminophenyl-morpholin-4-yl methanone |
39630-24-5 | 95% | 10g |
£140.00 | 2022-03-01 | |
Life Chemicals | F1723-0015-50mg |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F1723-0015-4mg |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1723-0015-15mg |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F1723-0015-10μmol |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 10μl |
$103.5 | 2023-05-17 |
2-(morpholine-4-carbonyl)aniline 関連文献
-
Hwangseo Park,Soyoung Lee,Suhyun Lee,Sungwoo Hong Org. Biomol. Chem. 2014 12 4644
-
2. Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary aminesM. Shakil S. Siddiqui,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1974 611
2-(morpholine-4-carbonyl)anilineに関する追加情報
Professional Introduction to Compound with CAS No. 39630-24-5 and Product Name: 2-(morpholine-4-carbonyl)aniline
The compound with the CAS number 39630-24-5, identified by the product name 2-(morpholine-4-carbonyl)aniline, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural motif that combines a morpholine ring with an aniline moiety, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The morpholine-4-carbonyl group introduces a specific electronic and steric environment that can modulate the reactivity and biological activity of the molecule, making it a valuable scaffold for drug discovery and material science.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The structural features of 2-(morpholine-4-carbonyl)aniline make it an intriguing candidate for further investigation. The presence of both morpholine and aniline functionalities allows for diverse interactions with biological targets, including enzymes and receptors. This dual functionality has been exploited in the design of molecules that exhibit enhanced binding affinity and selectivity, which are critical parameters for successful drug development.
In particular, the morpholine ring is known for its ability to act as a bioisostere for piperazine, a common pharmacophore in many drugs. This similarity in structure and function makes 2-(morpholine-4-carbonyl)aniline a promising candidate for modulating pathways involving piperazine-containing compounds. Recent studies have demonstrated that morpholine derivatives can exhibit significant pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties. These findings suggest that 2-(morpholine-4-carbonyl)aniline could be a valuable starting point for developing new therapeutic interventions.
The aniline moiety in 2-(morpholine-4-carbonyl)aniline further contributes to its potential as a pharmacological agent. Aniline derivatives are well-documented for their role in various biological processes and have been widely used in the synthesis of pharmaceuticals. The electron-rich nature of the aromatic ring allows for interactions with hydrophobic pockets in biological targets, while the amine group can participate in hydrogen bonding, enhancing binding affinity. These properties make 2-(morpholine-4-carbonyl)aniline a versatile building block for designing molecules with tailored biological activities.
Recent research has also explored the synthetic pathways for preparing 2-(morpholine-4-carbonyl)aniline and its derivatives. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the accessibility of 2-(morpholine-4-carbonyl)aniline but also allow for modifications that can fine-tune its pharmacological properties.
The potential applications of 2-(morpholine-4-carbonyl)aniline extend beyond traditional pharmaceuticals. In material science, this compound has been investigated for its role in designing functional materials with specific electronic properties. The combination of morpholine and aniline functionalities can influence the electronic structure of the molecule, making it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Additionally, the unique structural features of 2-(morpholine-4-carbonyl)aniline make it a candidate for developing new types of polymers with enhanced stability and functionality.
Another area where 2-(morpholine-4-carbonyl)aniline shows promise is in agrochemical research. The structural motifs present in this compound can be leveraged to design novel pesticides and herbicides that are more effective and environmentally friendly. By modifying the substituents on the morpholine and aniline rings, researchers can create molecules that target specific enzymes or receptors involved in plant growth and defense mechanisms. This approach could lead to the development of agrochemicals with improved selectivity and reduced toxicity.
The investigation into 2-(morpholine-4-carbonyl)aniline also involves exploring its role as a catalyst or intermediate in various chemical reactions. The presence of both electron-donating and electron-withdrawing groups makes this compound a potential candidate for use in asymmetric synthesis, where enantioselective transformations are crucial for producing chiral drugs. Furthermore, the reactivity of the morpholine ring can be harnessed to develop new synthetic methodologies that could streamline the preparation of complex molecules.
In conclusion, 2-(morpholine-4-carbonyl)aniline (CAS No. 39630-24-5) is a multifaceted compound with significant potential in pharmaceuticals, material science, and agrochemicals. Its unique structural features make it a valuable scaffold for designing molecules with tailored biological activities and functional properties. Recent research has highlighted its importance as a building block for drug discovery and as a starting point for developing new synthetic strategies. As our understanding of chemical biology continues to evolve, compounds like 2-(morpholine-4-carbonyl)aniline will undoubtedly play a crucial role in advancing scientific knowledge and technological innovation.
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